

Structural Analysis of NAADP Binding Proteins JPT2 and LSM12: A Technical Guide

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Abstract

Nicotinic acid adenine dinucleotide phosphate (NAADP) is an exceptionally potent second messenger that mobilizes intracellular calcium (Ca²+) from acidic organelles, playing a crucial role in a myriad of cellular processes. The molecular mechanisms governing NAADP-mediated signaling have long been a subject of intense research, particularly the identity of its direct binding partners. Recently, Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12) have been identified as key NAADP-binding proteins. These proteins act as essential adaptors, conferring NAADP sensitivity to the two-pore channels (TPCs), the ion channels responsible for Ca²+ release from endolysosomal stores. This technical guide provides a comprehensive overview of the structural and functional characteristics of JPT2 and LSM12, with a focus on quantitative binding data, detailed experimental protocols, and the visualization of associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the field of calcium signaling and drug development professionals targeting this pathway.

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a powerful Ca²⁺-mobilizing messenger that operates at nanomolar concentrations to release Ca²⁺ from acidic intracellular stores like endosomes and lysosomes[1][2][3][4]. This signaling pathway is integral to diverse physiological processes, and its dysregulation has been implicated in various diseases[1].



Unlike other Ca²⁺-mobilizing messengers, NAADP does not directly bind to the ion channels it gates, the two-pore channels (TPCs)[1][2][3]. Instead, its action is mediated by accessory binding proteins[1][5].

Through pioneering techniques such as photoaffinity labeling with 'clickable' NAADP-based photoprobes and affinity purification coupled with quantitative proteomics, two proteins have been independently identified as bona fide NAADP receptors: Jupiter microtubule-associated homolog 2 (JPT2), also known as HN1L, and Like-Sm protein 12 (LSM12)[5][6][7]. Both JPT2 and LSM12 are relatively small proteins that bind NAADP with high affinity and are essential for NAADP-evoked Ca²⁺ release[8]. They are believed to form a complex with TPCs, thereby conferring NAADP sensitivity to the channels[6][7].

This guide aims to consolidate the current understanding of the structural and functional aspects of JPT2 and LSM12, providing a technical resource for researchers investigating this critical signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data available for the binding of NAADP and its analogue NADP to JPT2 and LSM12.

Table 1: Binding Affinities (Kd) of NAADP to JPT2 and LSM12

Protein	Ligand	Binding Affinity (Kd)	Method	Source
JPT2	NAADP	5.7 ± 1.8 nM	Biolayer Interferometry	[1]
LSM12	NAADP	2.0 ± 0.4 nM	Biolayer Interferometry	[1]
LSM12	NAADP	~20 nM	Radioligand Binding Assay	[9]
LSM12	NAADP	~20–30 nM	Not Specified	[8]
LSM12	NAADP	~30 nM	Not Specified	[2][10]



Table 2: Inhibitory Concentrations (IC50) for NAADP and NADP

Protein	Competitor	IC50	Method	Source
JPT2	NAADP	1.1 ± 0.1 nM	[³² P]-NAADP Displacement	[1]
JPT2	NADP	53 ± 9 nM	[³² P]-NAADP Displacement	[1]
LSM12	NAADP	0.70 ± 0.1 nM	[³² P]-NAADP Displacement	[1]
LSM12	NADP	126 ± 36 nM	[³² P]-NAADP Displacement	[1]

Table 3: Selectivity of JPT2 and LSM12 for NAADP over NADP

Protein	Selectivity (NAADP over NADP)	Source
JPT2	~10-fold	[1]
LSM12	~55-fold	[1]

Structural Analysis

To date, no high-resolution experimental structures of JPT2 or LSM12 in complex with NAADP have been deposited in the Protein Data Bank. However, structural models predicted by AlphaFold provide valuable insights into their potential three-dimensional conformations[11][12] [13][14][15][16][17][18].

JPT2: JPT2 is predicted to be an intrinsically disordered protein. This lack of a stable tertiary structure may be crucial for its function, allowing it to adopt different conformations upon binding to NAADP and interacting with TPCs.

LSM12: LSM12 belongs to the "Like-Sm" family of proteins, which are known to be involved in RNA processing. The AlphaFold model of LSM12 suggests a well-defined structure containing



an Lsm domain, which is responsible for NAADP binding[8][9].

The absence of experimental structural data represents a significant gap in our understanding of how these proteins recognize NAADP with such high affinity and selectivity, and how they subsequently interact with and activate TPCs. Future structural studies, potentially using X-ray crystallography or cryo-electron microscopy, will be critical to elucidate these molecular details.

Experimental Protocols

This section details the core methodologies for key experiments used in the study of JPT2 and LSM12.

Radioligand Binding Assay for NAADP

This protocol is adapted from methodologies described in the literature for measuring the binding of radiolabeled NAADP to its binding proteins[19][20][21][22].

Objective: To determine the binding affinity and specificity of NAADP for JPT2 and LSM12.

Materials:

- [32P]-NAADP (synthesized from [32P]-NAD)
- Purified recombinant JPT2 or LSM12 protein
- Unlabeled NAADP and NADP
- Binding buffer (e.g., 20 mM HEPES, 250 mM potassium gluconate, 250 mM N-methyl-d-glucamine, 1 mM MgCl₂, pH 7.2)
- Multi-well filtration apparatus with PVDF membranes
- Phosphorimager

Procedure:

 Protein Preparation: Purified recombinant JPT2 or LSM12 is diluted in binding buffer to the desired concentration.



- Competition Assay Setup: A fixed concentration of [32P]-NAADP (e.g., ~0.33 nM) is incubated
 with the recombinant protein in the presence of increasing concentrations of unlabeled
 NAADP or NADP.
- Incubation: The reaction mixtures are incubated on ice for a defined period (e.g., 90 minutes)
 to reach binding equilibrium.
- Filtration: The incubation mixtures are rapidly filtered through PVDF membranes using a multi-well filtration apparatus. The membranes are then washed with ice-cold binding buffer to remove unbound radioligand.
- Detection: The amount of bound [32P]-NAADP retained on the membranes is quantified using a phosphorimager.
- Data Analysis: The data are plotted as the percentage of specific binding versus the
 concentration of the unlabeled competitor. IC50 values are determined by fitting the data to a
 sigmoidal dose-response curve. Kd values can be calculated from the IC50 values using the
 Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) of JPT2/LSM12 and TPCs

This protocol outlines the general steps for investigating the interaction between JPT2/LSM12 and TPCs in a cellular context[23][24][25][26][27].

Objective: To determine if JPT2 or LSM12 physically associate with TPC1 or TPC2 in cells.

Materials:

- Cell line expressing tagged versions of TPCs (e.g., TPC1-GFP, TPC2-GFP) and endogenous or overexpressed JPT2/LSM12.
- Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).
- Antibody specific to the tag on the TPC (e.g., anti-GFP antibody) or to JPT2/LSM12.



- Protein A/G magnetic beads.
- Wash buffer (similar to lysis buffer, may have lower detergent concentration).
- Elution buffer (e.g., SDS-PAGE sample buffer).
- Western blotting reagents.

Procedure:

- Cell Lysis: Cells are harvested and lysed in ice-cold Co-IP lysis buffer. The lysate is cleared by centrifugation to remove cellular debris.
- Immunoprecipitation: The specific antibody is added to the cleared lysate and incubated with gentle rotation at 4°C for several hours to overnight to allow for the formation of antibody-antigen complexes.
- Complex Capture: Protein A/G magnetic beads are added to the lysate and incubated for another 1-2 hours to capture the antibody-antigen complexes.
- Washing: The beads are collected using a magnetic stand and washed several times with wash buffer to remove non-specific binding proteins.
- Elution: The bound proteins are eluted from the beads by resuspending them in elution buffer and heating.
- Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the TPC tag and JPT2 or LSM12.

Calcium Imaging of NAADP-Evoked Signaling

This protocol provides a general framework for measuring changes in intracellular Ca²⁺ concentration in response to NAADP[4][28][29][30][31].

Objective: To assess the functional requirement of JPT2 and LSM12 for NAADP-mediated Ca²⁺ release.

Materials:



- Live cells (e.g., wild-type, JPT2-knockout, or LSM12-knockout).
- Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM) or genetically encoded Ca²⁺ sensor.
- NAADP.
- Microinjection apparatus or cell-permeant NAADP analogue (NAADP-AM).
- Fluorescence microscope equipped for live-cell imaging.

Procedure:

- Cell Loading: Cells are loaded with a Ca²⁺ indicator dye according to the manufacturer's instructions.
- Baseline Measurement: The basal intracellular Ca²⁺ level is recorded by acquiring fluorescence images over a short period before stimulation.
- NAADP Stimulation: NAADP is introduced into the cells, typically via microinjection due to its impermeability across the cell membrane. Alternatively, a cell-permeant version like NAADP-AM can be added to the extracellular medium.
- Calcium Measurement: Changes in intracellular Ca²⁺ concentration are monitored by continuously recording the fluorescence intensity of the Ca²⁺ indicator.
- Data Analysis: The change in fluorescence intensity over time is quantified and presented as a ratio (for ratiometric dyes like Fura-2) or as a fold-change relative to the baseline. The amplitude and kinetics of the Ca²⁺ response are compared between different cell types (e.g., wild-type vs. knockout) to determine the role of JPT2 or LSM12.

Mandatory Visualizations Signaling Pathway Diagram

Caption: NAADP signaling pathway involving JPT2 and LSM12.

Experimental Workflow Diagram

Caption: Experimental workflow for identifying NAADP binding proteins.



Conclusion

The identification of JPT2 and LSM12 as bona fide NAADP-binding proteins represents a major advancement in the field of calcium signaling. These proteins are now understood to be critical components of the NAADP receptor complex, mediating the activation of TPCs and the subsequent release of Ca²⁺ from acidic stores. While significant progress has been made in characterizing their binding kinetics and functional roles, a detailed structural understanding of their interaction with NAADP and TPCs remains a key area for future research. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this important signaling pathway, which holds promise for the development of novel therapeutic agents targeting a range of human diseases.

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